Cas no 173252-76-1 (5-Trifluoromethoxyindan-1-one)

5-Trifluoromethoxyindan-1-one is a fluorinated organic compound featuring a trifluoromethoxy substituent on an indanone scaffold. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethoxy group enhances lipophilicity and metabolic stability, which is advantageous in drug design. Its indanone core provides a rigid framework for further functionalization, enabling the development of bioactive molecules. The compound’s high purity and well-defined reactivity profile ensure consistent performance in synthetic applications. It is particularly useful in the preparation of compounds targeting central nervous system (CNS) disorders or as a building block for advanced materials.
5-Trifluoromethoxyindan-1-one structure
5-Trifluoromethoxyindan-1-one structure
商品名:5-Trifluoromethoxyindan-1-one
CAS番号:173252-76-1
MF:C10H7F3O2
メガワット:216.156593561172
CID:2085225
PubChem ID:22119026

5-Trifluoromethoxyindan-1-one 化学的及び物理的性質

名前と識別子

    • 5-Trifluoromethoxyindan-1-one
    • 5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one
    • 1H-Inden-1-one, 2,3-dihydro-5-(trifluoromethoxy)-
    • 5-Trifluoromethoxy-indan-1-one
    • DJGOAKVCWWDUHQ-UHFFFAOYSA-N
    • 5-?(trifluoromethoxy)?-?2,?3-?dihydro-?1H-?inden-?1-?one
    • 2,3-dihydro-5-(trifluoromethoxy)-1H-inden-1-one
    • 5-(trifluoromethoxy)-2,3-dihydroinden-1-one
    • MFCD18208244
    • 2,3-Dihydro-5-(trifluoromethoxy)-1H-inden-1-one;
    • 173252-76-1
    • BS-44464
    • SCHEMBL1239457
    • Y12630
    • インチ: 1S/C10H7F3O2/c11-10(12,13)15-7-2-3-8-6(5-7)1-4-9(8)14/h2-3,5H,1,4H2
    • InChIKey: DJGOAKVCWWDUHQ-UHFFFAOYSA-N
    • ほほえんだ: FC(OC1C=CC2C(CCC=2C=1)=O)(F)F

計算された属性

  • せいみつぶんしりょう: 216.04
  • どういたいしつりょう: 216.04
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 262
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26.3
  • 疎水性パラメータ計算基準値(XlogP): 2.8

5-Trifluoromethoxyindan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A079000598-25g
5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one
173252-76-1 95%
25g
5,113.44 USD 2021-06-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T38840-250mg
5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one
173252-76-1 95%
250mg
¥1489.0 2024-07-18
1PlusChem
1P00AMYM-250mg
5-​(trifluoromethoxy)​-​2,​3-​dihydro-​1H-​inden-​1-​one
173252-76-1 95%
250mg
$165.00 2024-06-19
A2B Chem LLC
AE95518-1g
5-​(trifluoromethoxy)​-​2,​3-​dihydro-​1H-​inden-​1-​one
173252-76-1 95%
1g
$289.00 2024-04-20
A2B Chem LLC
AE95518-250mg
5-​(trifluoromethoxy)​-​2,​3-​dihydro-​1H-​inden-​1-​one
173252-76-1 95%
250mg
$132.00 2024-04-20
Aaron
AR00AN6Y-100mg
5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one
173252-76-1 98%
100mg
$138.00 2025-02-12
eNovation Chemicals LLC
Y1216581-1g
5-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one
173252-76-1 95%
1g
$500 2025-02-20
eNovation Chemicals LLC
Y1081098-100mg
5-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one
173252-76-1 95%
100mg
$195 2024-06-06
eNovation Chemicals LLC
Y1081098-1g
5-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one
173252-76-1 95%
1g
$515 2024-06-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T38840-1g
5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one
173252-76-1 95%
1g
¥3278.0 2024-07-18

5-Trifluoromethoxyindan-1-one 関連文献

5-Trifluoromethoxyindan-1-oneに関する追加情報

5-Trifluoromethoxyindan-1-one (CAS No. 173252-76-1): A Comprehensive Overview

5-Trifluoromethoxyindan-1-one, also known by its CAS registry number 173252-76-1, is a versatile and intriguing compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the class of indanones, which are bicyclic structures consisting of a six-membered benzene ring fused to a five-membered ketone-containing ring. The presence of a trifluoromethoxy group at the 5-position of the indanone framework imparts unique electronic and steric properties, making it a valuable building block in various chemical syntheses.

The synthesis of 5-Trifluoromethoxyindan-1-one typically involves multi-step processes that often start with the preparation of the indanone skeleton. One common approach is the Friedlander synthesis, which involves the condensation of aldehydes or ketones with o-amino aryl compounds. The introduction of the trifluoromethoxy group can be achieved through nucleophilic aromatic substitution or other directed metallation strategies, depending on the specific starting materials and reaction conditions. Recent advancements in catalytic methods and transition metal-mediated coupling reactions have further expanded the synthetic routes for this compound, enhancing its accessibility and scalability.

In terms of applications, 5-Trifluoromethoxyindan-1-one has demonstrated remarkable potential in drug discovery and development. Its structure serves as a scaffold for designing bioactive molecules targeting various therapeutic areas, including cancer, inflammation, and central nervous system disorders. For instance, studies have shown that derivatives of this compound exhibit potent anti-proliferative activity against cancer cell lines, suggesting its role as a lead compound for anti-cancer drug development. Additionally, its ability to modulate key cellular pathways makes it an attractive candidate for exploring novel therapeutic interventions.

The electronic properties of 5-Trifluoromethoxyindan-1-one are significantly influenced by the electron-withdrawing trifluoromethoxy group. This group not only enhances the electrophilicity of the carbonyl carbon but also introduces steric hindrance, which can be exploited in designing selective catalysts or sensors. Recent research has highlighted its utility in organocatalysis, where it acts as a Lewis acid to facilitate various organic transformations, such as aldol reactions and Michael additions. Furthermore, its application in materials science is being explored for potential use in optoelectronic devices due to its conjugated π-system and tunable electronic properties.

From an environmental standpoint, understanding the fate and behavior of 5-Trifluoromethoxyindan-1-one in natural systems is crucial for assessing its ecological impact. Studies indicate that this compound undergoes biodegradation under aerobic conditions, with microbial communities playing a key role in its transformation. However, further research is needed to evaluate its persistence and toxicity in different environmental compartments to ensure sustainable practices during its production and use.

In conclusion, 5-Trifluoromethoxyindan-1-one (CAS No. 173252-76-1) stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique structural features and reactivity make it an invaluable tool for advancing chemical synthesis, drug discovery, and materials innovation. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in shaping future scientific advancements.

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